7-(4-Bromophenyl)-5-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
“7-(4-Bromophenyl)-5-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine” is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(4-Bromophenyl)-5-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine” typically involves the cyclization of appropriate precursors under specific conditions. A common synthetic route might include:
Starting Materials: 4-bromobenzaldehyde, 4-chlorobenzaldehyde, and appropriate triazole precursors.
Reaction Conditions: The reaction may involve heating the starting materials in the presence of a catalyst such as a Lewis acid, under reflux conditions, and in a suitable solvent like ethanol or acetonitrile.
Purification: The product can be purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods would likely involve scaling up the laboratory synthesis with optimizations for yield, cost, and safety. This might include continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
“7-(4-Bromophenyl)-5-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine” can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups replacing the bromine or chlorine atoms.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “7-(4-Bromophenyl)-5-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine” would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-Bromophenyl)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine
- 7-(4-Chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
“7-(4-Bromophenyl)-5-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine” is unique due to the presence of both bromine and chlorine substituents, which can influence its chemical reactivity and biological activity compared to similar compounds with only one halogen substituent.
Properties
Molecular Formula |
C17H10BrClN4 |
---|---|
Molecular Weight |
385.6 g/mol |
IUPAC Name |
7-(4-bromophenyl)-5-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C17H10BrClN4/c18-13-5-1-12(2-6-13)16-9-15(11-3-7-14(19)8-4-11)22-17-20-10-21-23(16)17/h1-10H |
InChI Key |
HWISQZDJBDDFIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=NC=NN3C(=C2)C4=CC=C(C=C4)Br)Cl |
Origin of Product |
United States |
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